molecular formula C9H12FNO2 B13635705 (2-Fluoro-3,4-dimethoxyphenyl)methanamine

(2-Fluoro-3,4-dimethoxyphenyl)methanamine

Cat. No.: B13635705
M. Wt: 185.20 g/mol
InChI Key: VHXQGWDHHFVHJX-UHFFFAOYSA-N
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Description

(2-Fluoro-3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups and one fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2-fluoro-3,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the nitration of o-methylphenol followed by hydroxyl chlorination, fluorination, and finally reduction to obtain the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4), boron trifluoride etherate (BF3.OEt2), and various oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro or carboxylic acid derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3,4-dimethoxyphenyl)methanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3

InChI Key

VHXQGWDHHFVHJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)OC

Origin of Product

United States

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